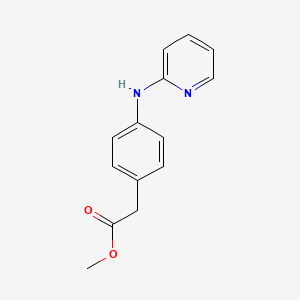
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyridinylamino)phenylessigsäuremethylester ist eine organische Verbindung, die zur Klasse der Ester gehört. Sie zeichnet sich durch das Vorhandensein eines Benzolrings, einer Essigsäureeinheit und einer Pyridinylaminogruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Pyridinylamino)phenylessigsäuremethylester erfolgt in der Regel durch Veresterung von Phenylessigsäure mit Methanol in Gegenwart eines Katalysators. Die Reaktion kann unter Rückflussbedingungen durchgeführt werden, um eine vollständige Umsetzung zu gewährleisten. Die Pyridinylaminogruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Pyridinderivat mit dem Phenylessigsäureester reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure werden häufig verwendet, um die Veresterungsreaktion zu erleichtern. Die Prozessparameter, einschließlich Temperatur, Druck und Reaktionszeit, werden optimiert, um eine hohe Reinheit und Ausbeute zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(2-Pyridinylamino)phenylessigsäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können nucleophile Substitutionsreaktionen erleichtern.
Hauptsächlich gebildete Produkte
Oxidation: Phenylessigsäurederivate.
Reduktion: Phenylethanolderivate.
Substitution: Verschiedene substituierte Phenylessigsäureester.
Wissenschaftliche Forschungsanwendungen
4-(2-Pyridinylamino)phenylessigsäuremethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat aufgrund seiner einzigartigen strukturellen Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Zwischenprodukten für Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-Pyridinylamino)phenylessigsäuremethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Pyridinylaminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und deren Funktion beeinflussen. Die Estergruppe kann hydrolysiert werden und aktive Metaboliten freisetzen, die biologische Wirkungen ausüben. Die Aktivität der Verbindung wird durch Wege vermittelt, die die Hemmung von Enzymen oder die Modulation von Rezeptoren umfassen.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester involves its interaction with specific molecular targets. The pyridinylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s activity is mediated through pathways involving enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Phenylessigsäure, 4-(2-Pyridinyl)-, Ethylester
- Phenylessigsäure, α-(Methoxymethylen)-2-[[4-(Trifluormethyl)-2-pyridinyl]oxy]-, Methylester
Einzigartigkeit
4-(2-Pyridinylamino)phenylessigsäuremethylester ist einzigartig aufgrund des Vorhandenseins der Pyridinylaminogruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe verstärkt die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, was sie zu einem wertvollen Gerüst für die Arzneimittelentwicklung macht.
Eigenschaften
CAS-Nummer |
83528-17-0 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
methyl 2-[4-(pyridin-2-ylamino)phenyl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
UEPJHUDHEJEHOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















